3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol
Overview
Description
3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the reaction of 2-fluoro-4-methylphenyl methylether with hydrogen fluoride to produce 2-fluoro-4-methylphenol . This intermediate can then undergo further reactions to introduce the additional fluorine atom and hydroxyl group, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: De-fluorinated or de-hydroxylated derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, fluorinated phenols are investigated for their potential therapeutic properties. They can act as enzyme inhibitors or receptor modulators, providing a basis for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
- 2-Fluoro-4-methylphenol
- 4-Fluoro-2-methylphenol
- 3-Fluorophenol
- 4-(Trifluoromethyl)phenol
Comparison: 3-Fluoro-4-(2-fluoro-4-methylphenyl)phenol is unique due to the presence of two fluorine atoms and a methyl group on the phenyl ring. This specific substitution pattern can significantly influence its chemical and biological properties compared to similar compounds. For example, the additional fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for certain applications in drug development and materials science.
Properties
IUPAC Name |
3-fluoro-4-(2-fluoro-4-methylphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-4-10(12(14)6-8)11-5-3-9(16)7-13(11)15/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWQFSVOBPEPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684162 | |
Record name | 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-00-9 | |
Record name | [1,1′-Biphenyl]-4-ol, 2,2′-difluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00684162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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